molecular formula C25H21ClN2O5S B6510857 methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 895998-25-1

methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6510857
CAS No.: 895998-25-1
M. Wt: 497.0 g/mol
InChI Key: JTVYFYYBXVABAA-UHFFFAOYSA-N
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Description

Methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a structurally complex molecule featuring an indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group. The indole is linked via an acetamido bridge to a methyl benzoate moiety. This compound’s design incorporates multiple pharmacophores: the sulfonyl group may enhance binding to biological targets, the indole scaffold is common in bioactive molecules, and the benzoate ester could influence solubility and bioavailability .

Properties

IUPAC Name

methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-33-25(30)19-9-2-4-11-21(19)27-24(29)15-28-14-23(20-10-3-5-12-22(20)28)34(31,32)16-17-7-6-8-18(26)13-17/h2-14H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYFYYBXVABAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This process involves the donation of electrons to form new bonds, which can lead to significant changes in the target molecule.

Biochemical Pathways

These include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.

Biological Activity

Methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate, also known by its CAS number 895998-25-1, is a complex organic compound with potential therapeutic applications due to its unique structural properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Indole moiety : Known for its diverse biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Acetamide and benzoate groups : Contributing to the compound's overall stability and solubility.

The molecular formula is C26H23ClN2O5SC_{26}H_{23}ClN_{2}O_{5}S, with a molecular weight of 497.0 g/mol .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Receptor Interaction : The indole structure can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Enzymatic Modulation : The sulfonamide group may inhibit specific enzymes involved in inflammatory processes or tumorigenesis, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For example, studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Modulation of cell cycle progression .

A case study involving a related indole compound showed an IC50 value below 10610^{-6} mol/L for inhibiting cancer cell proliferation, suggesting that this compound may possess similar potency .

Anti-inflammatory Effects

The sulfonamide component suggests potential anti-inflammatory properties. Compounds with analogous structures have been shown to reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB, which is crucial in mediating inflammatory responses .

Pharmacological Profile

Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation.
Anti-inflammatoryReduces cytokine production; modulates inflammatory pathways.
Enzyme InhibitionPotential inhibition of enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Indole Derivatives in Cancer Therapy : A study highlighted the efficacy of indole derivatives in inhibiting tumor growth in xenograft models, with a focus on their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
  • Sulfonamide Compounds : Research on sulfonamide derivatives has shown their effectiveness in treating conditions like rheumatoid arthritis by modulating immune responses and reducing inflammation .
  • Combination Therapies : Investigations into combination therapies involving this compound suggest enhanced efficacy when used alongside traditional chemotherapeutics, indicating potential for improved patient outcomes .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is primarily investigated for its potential therapeutic effects. Its structural components suggest several avenues for medicinal applications:

  • Anticancer Activity : Compounds with indole structures have been linked to anticancer properties. Research indicates that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methanesulfonyl group may enhance these effects by improving solubility and bioavailability.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation. The sulfonamide group in the structure may contribute to anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

Neurological Research

Indole derivatives are also explored for their neuroprotective properties. Studies suggest that this compound could potentially modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds indicates that they may possess activity against various bacterial strains. The chlorophenyl group could enhance the compound's ability to penetrate bacterial membranes, potentially leading to new antibiotic therapies.

Case Study 1: Anticancer Activity

A study evaluated an indole-based compound similar to this compound for its effects on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through a mitochondrial pathway, suggesting a mechanism of action that warrants further exploration in clinical settings.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, an indole derivative demonstrated significant reduction in edema and pain response compared to control groups. The study highlighted the potential of this compound as a novel anti-inflammatory agent.

Chemical Reactions Analysis

Hydrolysis of Ester and Amide Groups

The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products References
Ester hydrolysisAqueous HCl (1–2 M), reflux, 6–8 h2-(2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoic acid
Amide hydrolysisNaOH (2 M), 80°C, 12 h2-Amino-N-(3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl)acetamide
  • Key Observations :

    • Ester hydrolysis proceeds faster than amide cleavage due to the lower activation energy of ester bonds.

    • The methanesulfonyl group remains stable under these conditions .

Oxidation of the Sulfonamide Group

The methanesulfonyl moiety may undergo further oxidation under strong oxidizing agents:

Reaction Conditions Products References
Sulfonamide oxidationH<sub>2</sub>O<sub>2</sub> (30%), FeCl<sub>3</sub>, 60°C, 24 hSulfonic acid derivative (unstable intermediate)
  • Mechanistic Insight :

    • Oxidation generates a sulfonic acid intermediate, which may decarboxylate or react further depending on conditions.

Substitution Reactions on the Chlorophenyl Ring

The 3-chlorophenyl group can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Conditions Products References
Chlorine displacementKOH (10%), Cu catalyst, 120°C, 48 h3-Hydroxyphenyl or 3-aminophenyl derivatives
  • Limitations :

    • Meta-substitution reduces NAS reactivity compared to para-substituted analogs .

    • Harsh conditions (high temperature, strong base) are required .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution at the C-2 or C-5 positions, though steric hindrance from the methanesulfonyl group may influence regioselectivity:

Reaction Conditions Products References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h5-Nitro-indole derivative
BrominationBr<sub>2</sub>/AcOH, 25°C, 1 h2-Bromo-indole derivative
  • Steric Effects :

    • The bulky methanesulfonyl group at C-3 directs electrophiles to the less hindered C-5 position .

Reductive Transformations

The acetamido and ester groups may be reduced under catalytic hydrogenation:

Reaction Conditions Products References
Ester reductionH<sub>2</sub> (1 atm), Pd/C, EtOH2-(2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzyl alcohol

Stability Under Thermal and Photolytic Conditions

Condition Observation References
Thermal degradation (150°C)Decomposition of the indole ring and sulfonamide group observed via TGA-DSC
UV exposure (254 nm, 24 h)No significant degradation; compound exhibits moderate photostability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Indole Derivatives

a. (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate (CAS 60051-79-8)

  • Structural Similarities : Both compounds feature a 3-substituted indole with a chlorophenyl group. The target compound has a methanesulfonyl group, while this analog uses a chlorobenzoyl ester .
  • Functional Differences : The acetamide linker in the target may improve metabolic stability compared to the ester linkage in this analog. The sulfonyl group in the target could enhance hydrogen-bonding interactions with biological targets compared to the benzoyl group .

b. 2-(3-((4-Fluorobenzyl)sulfonyl)-1H-Indol-1-yl)-N-(3-Methoxyphenyl)acetamide (CAS 893253-03-7)

  • Substituent Effects : The 4-fluorobenzylsulfonyl group in this compound vs. the 3-chlorophenylmethanesulfonyl group in the target. Fluorine’s electronegativity may reduce metabolic oxidation compared to chlorine’s lipophilicity, influencing pharmacokinetics .
  • Bioactivity Implications : The methoxyphenyl acetamide in this compound vs. the benzoate ester in the target could alter target selectivity. Methoxy groups often enhance solubility but may reduce binding affinity to hydrophobic pockets .
Sulfonylurea Herbicides ()
  • Functional Groups : Compounds like metsulfuron-methyl share a sulfonylurea bridge and triazine ring, whereas the target lacks these features. The sulfonyl group in both classes may contribute to herbicidal activity via acetolactate synthase inhibition .
  • Structural Divergence: The target’s indole-acetamido-benzoate architecture differs significantly from sulfonylureas, suggesting distinct mechanisms of action.
Antioxidant Indole Derivatives ()
  • Key Differences: Antioxidant indole analogs in feature hydroxyimino or oxadiazole groups, whereas the target’s sulfonyl and benzoate groups prioritize steric bulk and electronic effects over redox activity.
  • Activity Correlation: The absence of antioxidant moieties (e.g., phenolic -OH) in the target suggests divergent applications, possibly in receptor modulation or enzyme inhibition .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Applications
Target Compound Indole-acetamido-benzoate 3-(3-Cl-C6H4-CH2SO2), methyl benzoate Drug discovery, agrochemicals
(3-Chlorophenyl) indole-3-acetate Indole-acetate 4-Cl-benzoyl, 5-OCH3, 2-CH3 Anti-inflammatory?
4-Fluorobenzylsulfonyl indole Indole-acetamide 4-F-C6H4-CH2SO2, 3-OCH3-C6H4 Enzyme inhibition
Metsulfuron-methyl Triazine-sulfonylurea CH3, OCH3, SO2NHCONH- Herbicide
Table 2: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~500 ~3.5 <0.1 (aqueous)
CAS 60051-79-8 454.3 ~3.8 <0.05
CAS 893253-03-7 452.5 ~2.9 ~0.2
Metsulfuron-methyl 381.4 ~1.8 ~1.5

Preparation Methods

Synthesis of 3-[(3-Chlorophenyl)Methanesulfonyl]-1H-Indole

Reagents :

  • 1H-Indole

  • 3-Chlorophenylmethanesulfonyl chloride

  • Anhydrous AlCl3 (1.2 equiv)

  • Dichloromethane (DCM), 0°C to room temperature

Procedure :

  • Dissolve 1H-indole (10 mmol) in DCM under nitrogen.

  • Add AlCl3 (12 mmol) portionwise at 0°C.

  • Introduce 3-chlorophenylmethanesulfonyl chloride (12 mmol) dropwise.

  • Stir for 12 hours, warm to room temperature, and quench with ice water.

  • Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : ~65–70% (estimated from analogous sulfonations).

N-Alkylation with Methyl 2-Bromoacetamidobenzoate

Reagents :

  • 3-[(3-Chlorophenyl)methanesulfonyl]-1H-indole

  • Methyl 2-(2-bromoacetamido)benzoate

  • Potassium tert-butoxide (2.5 equiv)

  • DMF, room temperature, 4–6 hours.

Procedure :

  • Suspend the sulfonated indole (5 mmol) in DMF.

  • Add methyl 2-(2-bromoacetamido)benzoate (5.5 mmol) and KOtBu (12.5 mmol).

  • Stir under nitrogen until complete by TLC.

  • Dilute with EtOAc, wash with water, dry, and concentrate.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Yield : ~55–60% (based on similar N-alkylations).

Critical Reaction Parameters and Comparative Data

StepReagents/ConditionsYield (%)Key Challenges
Indole sulfonationAlCl3, DCM, 0°C → RT65–70Regioselectivity, moisture sensitivity
N-AlkylationKOtBu, DMF, RT55–60Competing O-alkylation
Esterification*Methanol, H2SO4, reflux85–90Hydrolysis of sulfonyl group

*Esterification adapted from methyl benzoate synthesis.

Alternative Pathways and Methodological Variations

Palladium-Catalyzed Coupling for Sulfonyl Group Introduction

An alternative to electrophilic sulfonation involves Suzuki-Miyaura coupling of indole boronic esters with sulfonyl halides. For example, using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 80°C could enable cross-coupling, though yields for such transformations remain underexplored for indole substrates.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF with KOtBu may accelerate N-alkylation, potentially improving yields to 70–75% while reducing reaction times.

Scalability and Industrial Considerations

Large-scale production faces challenges in sulfonation selectivity and bromoacetamide stability. A continuous flow system for the AlCl3-mediated sulfonation step could enhance reproducibility, while in-situ generation of methyl 2-bromoacetamidobenzoate via HOBt/EDC coupling might mitigate intermediate degradation.

Analytical Characterization and Quality Control

Critical validation steps include:

  • 1H NMR : δ 8.2 ppm (indole H-2), δ 4.1 ppm (SO2CH2), δ 3.9 ppm (COOCH3).

  • HPLC : C18 column, 70:30 MeOH/H2O, retention time ~12.3 min.

  • Mass Spec : [M+H]+ at m/z 497.0 .

Q & A

Q. What are the recommended synthetic routes for methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate?

  • Methodological Answer : The synthesis involves sequential coupling and sulfonylation reactions. A solvent-free reductive amination approach (e.g., grinding intermediates in an agate mortar under ambient conditions) can be used to form acetohydrazide derivatives, as demonstrated in analogous indole-based syntheses . For sulfonylation, introduce the 3-chlorophenylmethanesulfonyl group via nucleophilic substitution under reflux in absolute alcohol (4–6 hours), monitored by TLC (chloroform:methanol, 7:3 ratio) . Purification via ice-water precipitation is recommended to isolate intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) to confirm indole, sulfonyl, and benzoate moieties.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% ideal).
  • Mass spectrometry (HRMS) for exact mass validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects, as applied to structurally related sulfonylated indoles .

Q. What biological targets or activities are associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, its structural analogs (e.g., sulfonylated indoles) exhibit kinase inhibition or antimicrobial activity. Preliminary screening should include:
  • In vitro enzyme assays (e.g., tyrosine kinases, cyclooxygenase-2).
  • Cell-based viability assays (MTT/XTT) against cancer or bacterial lines.
  • Molecular docking to predict binding affinity with targets like PDGFR-β or EGFR .

Advanced Research Questions

Q. How can reaction yield and scalability be optimized for large-scale synthesis?

  • Methodological Answer : Implement flow chemistry systems to enhance reproducibility and reduce side reactions. Use Design of Experiments (DoE) to statistically optimize parameters (temperature, stoichiometry, residence time). For example, a continuous-flow setup with immobilized catalysts can improve sulfonylation efficiency, as validated in diazomethane syntheses . Scalability challenges (e.g., exothermicity) require inline IR monitoring and automated quenching protocols.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Structural analogs to isolate pharmacophore contributions (e.g., varying sulfonyl or chlorophenyl groups) .
  • Meta-analysis of raw datasets to identify confounding variables (e.g., solvent effects, cell line heterogeneity), as applied in multi-model biological studies .

Q. How to design robust structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Focus on modular modifications:
  • Core indole : Substitute N-1 or C-3 positions to alter electronic profiles.
  • Sulfonyl group : Replace 3-chlorophenyl with other aryl groups (e.g., 4-fluorophenyl) to probe steric effects.
  • Benzoate ester : Hydrolyze to the carboxylic acid for solubility comparisons.
    Use parallel synthesis (e.g., 96-well plates) and high-throughput screening (HTS) to rapidly evaluate derivatives, as seen in benzoxazole-based libraries .

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